![molecular formula C22H16N6O2 B2859155 3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 2034563-52-3](/img/structure/B2859155.png)
3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a benzene ring (from the “phenyl” part), a pyridine ring (from the “pyridin-3-yl” part), a 1,2,3-triazole ring (from the “1H-1,2,3-triazol-4-yl” part), and an isoxazole ring (from the “benzo[c]isoxazole-5-carboxamide” part) .
Molecular Structure Analysis
The molecular structure likely includes multiple ring structures including a benzene ring, a pyridine ring, a 1,2,3-triazole ring, and an isoxazole ring .Aplicaciones Científicas De Investigación
Antiviral Applications
The indole derivatives have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound could be explored for its potential as an antiviral agent, particularly against RNA and DNA viruses.
Anti-inflammatory and Analgesic Properties
Indole derivatives have also demonstrated anti-inflammatory and analgesic activities . Compounds with indole and triazole moieties have been compared with known drugs like indomethacin and celecoxib for their effectiveness in reducing inflammation and pain . This suggests that our compound could be a candidate for the development of new anti-inflammatory and pain-relief medications.
Anticancer Research
The presence of indole and triazole in a compound’s structure has been associated with anticancer properties . These compounds can bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound could be investigated for its potential to inhibit cancer cell growth and proliferation.
Antimicrobial Activity
Indole derivatives are known to exhibit antimicrobial properties . They have been used to combat a variety of microbial infections, including those caused by bacteria and fungi . The compound could be studied for its efficacy in treating microbial infections, possibly offering a new avenue for antibiotic development.
Enzyme Inhibition
Compounds containing indole and triazole rings have been studied for their ability to inhibit various enzymes. This is particularly relevant in the context of antitubercular, antidiabetic, and anticholinesterase activities . The compound could be valuable in the research of enzyme inhibitors for therapeutic applications.
Agricultural Chemical Research
Indole derivatives like indole-3-acetic acid play a role as plant hormones. The compound could be investigated for its potential use in agricultural chemistry , particularly in the synthesis of plant growth regulators or as a component in the development of new pesticides .
Drug Development Synthon
The imidazole moiety, which is structurally related to triazole, is a core component in many natural products and drugs. It serves as an important synthon in drug development, suggesting that our compound could be a valuable starting point for the synthesis of a range of pharmacologically active molecules .
Fungicidal Applications
Lastly, compounds with similar structures have shown fungicidal activity . This indicates that our compound could be synthesized and tested for its ability to protect plants or materials against fungal decay and contamination .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to changes in cellular processes and have downstream effects on the organism.
Result of Action
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c29-22(24-12-17-14-28(27-25-17)18-7-4-10-23-13-18)16-8-9-20-19(11-16)21(30-26-20)15-5-2-1-3-6-15/h1-11,13-14H,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYCMMYLROWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CN(N=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

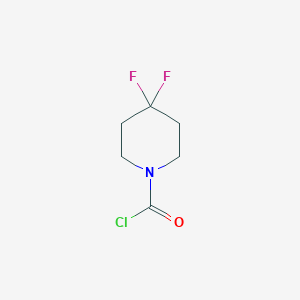
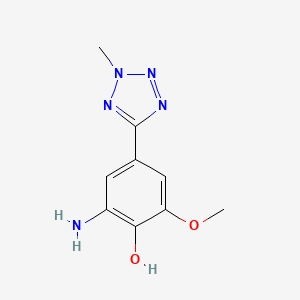
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)
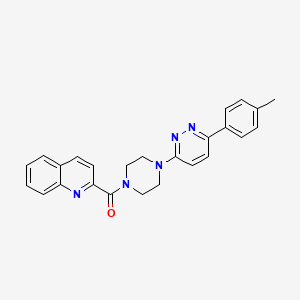
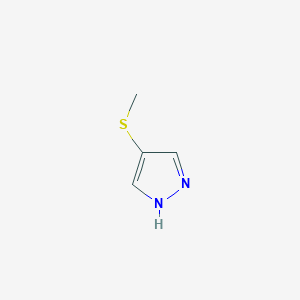

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)
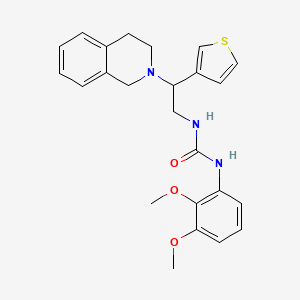
![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

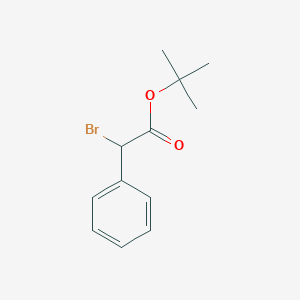
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)
